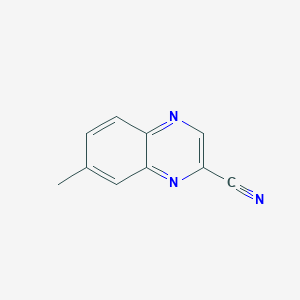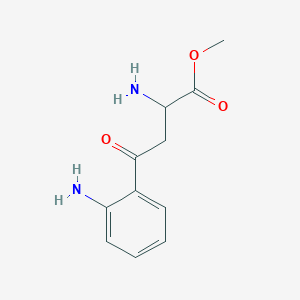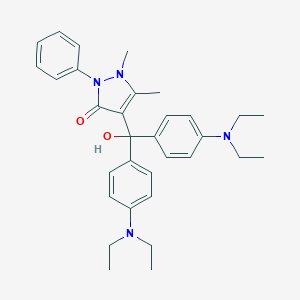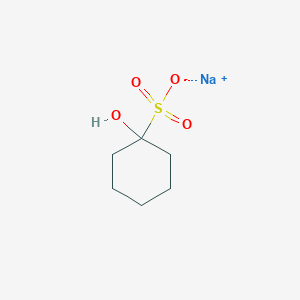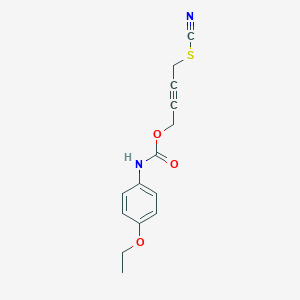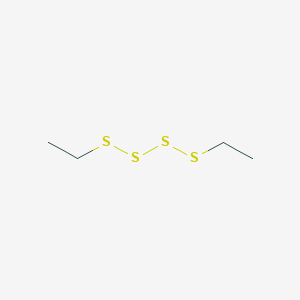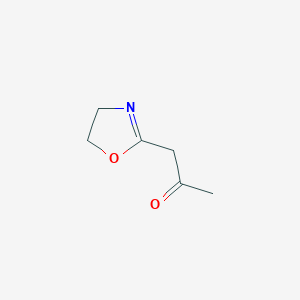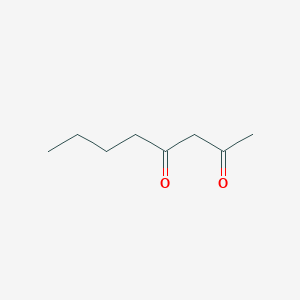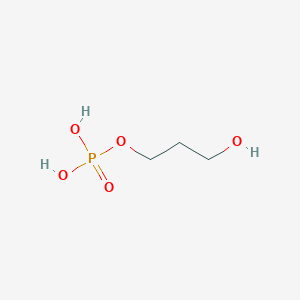
Bornyl butyrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bornyl butyrate is a monoterpenoid . It is a compound with the molecular formula C14H24O2 . It belongs to the class of organic compounds known as bicyclic monoterpenoids . These are monoterpenoids containing exactly 2 rings, which are fused to each other .
Synthesis Analysis
Biotechnology is an emerging alternative approach for microbial esters biosynthesis . Butyl butyrate can be synthesized by using a single Clostridium strain natively producing butanol or butyrate, with exogenously supplemented butyrate or butanol, in the presence of lipase . Recently, E. coli strains have been engineered to produce butyl butyrate, but the titer and yield remained very low .
Molecular Structure Analysis
This compound contains total 41 bond(s); 17 non-H bond(s), 1 multiple bond(s), 4 rotatable bond(s), 1 double bond(s), 2 five-membered ring(s), 1 six-membered ring(s), and 1 ester(s) (aliphatic) .
Physical And Chemical Properties Analysis
This compound has a density of 1.0±0.1 g/cm3 . Its boiling point is 254.0±8.0 °C at 760 mmHg . The vapour pressure is 0.0±0.5 mmHg at 25°C . The enthalpy of vaporization is 49.1±3.0 kJ/mol . The flash point is 110.9±6.0 °C . The index of refraction is 1.480 . The molar refractivity is 64.6±0.4 cm3 . It has 2 H bond acceptors, 0 H bond donors, 4 freely rotating bonds .
Applications De Recherche Scientifique
Analytical Applications in Mass Spectrometry : Bornyl Butyrate and similar compounds have been studied for their utility in negative ion chemical ionization mass spectrometry. These studies focus on the determination of the structure of carboxylate fragment anions, highlighting the compound's analytical usefulness in this context (Giannellini et al., 1982).
Role in Butyrate Production and Gut Health : Research has also been conducted on the broader topic of butyrate production, particularly in controlled fermentation systems and the human gut. Butyrate, including derivatives like this compound, is a crucial fatty acid for colon health, with implications for biohydrogen systems and gut models (Esquivel-Elizondo et al., 2017); (Vital et al., 2017).
Therapeutic Potential in Ulcerative Colitis : Studies have shown that butyrate-releasing compounds, similar to this compound, may have therapeutic applications in treating ulcerative colitis. These compounds can modulate gut microbiota, reduce inflammation, and enhance colon health (Zha et al., 2019).
Applications in Animal Health and Nutrition : Butyrate and its derivatives, including this compound, have been studied for their effects on gastric cells in animals, suggesting potential applications in animal feed and veterinary medicine (Mazzoni et al., 2008).
Biochemical Pathways in Microbial Communities : Research has delved into the microbial pathways for butyrate production, which could provide insights into the role of this compound in these processes (Louis et al., 2004).
Metabolic Engineering for Production : There's ongoing research into the metabolic engineering of microorganisms for the production of butyrate and its derivatives, which could include this compound. This research is directed towards more sustainable and efficient production methods (Noh et al., 2018).
Potential in Treating Insulin Resistance and Obesity : Butyrate has been shown to improve insulin sensitivity and increase energy expenditure in animal models, suggesting possible therapeutic applications for metabolic disorders, which could extend to this compound (Gao et al., 2009).
Epigenetic Effects and Clinical Implications : Butyrate's epigenetic effects, including gene expression regulation through histone deacetylase inhibition, have significant implications for various diseases, indicating potential areas for this compound's application (Canani et al., 2012).
Mécanisme D'action
Butyrate exhibits a broad range of pharmacological activities, including microbiome modulator, anti-inflammatory, anti-obesity, metabolic pathways regulator, anti-angiogenesis, and antioxidant . Butyrate serves as the primary energy source for colonocytes . Butyrate has been demonstrated to ameliorate obesity, diabetes, and kidney diseases via G-protein coupled receptors (GPCRs) . It also acts as an epigenetic regulator by inhibiting histone deacetylase (HDAC), up-regulation of miRNAs, or induction of the histone butyrylation and autophagy processes .
Orientations Futures
The microbial production of butyl butyrate is a new trend . This approach involves developing a cognate microbial consortium for butyl butyrate production . There are challenges associated with this approach, but it also opens up new prospects for further improvement for microbial butyl butyrate biosynthesis .
Propriétés
Numéro CAS |
13109-70-1 |
|---|---|
Formule moléculaire |
C14H24O2 |
Poids moléculaire |
224.34 g/mol |
Nom IUPAC |
[(1S,2S,4R)-1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl] butanoate |
InChI |
InChI=1S/C14H24O2/c1-5-6-12(15)16-11-9-10-7-8-14(11,4)13(10,2)3/h10-11H,5-9H2,1-4H3/t10-,11+,14-/m1/s1 |
Clé InChI |
VIPNQHBVIDJXJE-UHIISALHSA-N |
SMILES isomérique |
CCCC(=O)O[C@H]1C[C@H]2CC[C@]1(C2(C)C)C |
SMILES |
CCCC(=O)OC1CC2CCC1(C2(C)C)C |
SMILES canonique |
CCCC(=O)OC1CC2CCC1(C2(C)C)C |
Densité |
0.981-0.991 |
Autres numéros CAS |
13109-70-1 |
Description physique |
Colourless liquid; Herbaceous aroma |
Solubilité |
Soluble in oils; Slightly soluble in water Soluble (in ethanol) |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



